

detailed chemical properties and structure of bromodiphenhydramine

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Compound of Interest

Compound Name: *Bromodiphenhydramine*

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An In-depth Technical Guide to the Chemical Properties and Structure of **Bromodiphenhydramine**

Introduction

Bromodiphenhydramine is a first-generation antihistamine belonging to the ethanolamine class, recognized for its efficacy in managing allergic conditions.[1] It is a brominated derivative of diphenhydramine and exhibits both antihistaminic and anticholinergic properties.[2][3] This technical guide provides a comprehensive overview of the chemical properties, structure, synthesis, and mechanism of action of **bromodiphenhydramine**, tailored for researchers, scientists, and drug development professionals.

Chemical and Physical Properties

The physicochemical properties of **bromodiphenhydramine** and its hydrochloride salt are summarized in the table below. These properties are crucial for its formulation, delivery, and pharmacokinetic profile.

Property	Value (Bromodiphenhydr amine)	Value (Bromodiphenhydr amine HCl)	Source(s)
IUPAC Name	{2-[(4-bromophenyl) (phenyl)methoxy]ethyl }dimethylamine	{2-[(4-bromophenyl) (phenyl)methoxy]ethyl }dimethylamine hydrochloride	[4][5]
Synonyms	Bromazine, 2-(p- bromo- α - phenylbenzyloxy)- N,N- dimethylethylamine	Ambodryl, Bromazine HCl	[3][4][6]
CAS Number	118-23-0	1808-12-4	[2][7]
Chemical Formula	C ₁₇ H ₂₀ BrNO	C ₁₇ H ₂₁ BrClNO	[4][8]
Molecular Weight	334.25 g/mol	370.71 g/mol	[7][9]
Physical State	Solid	Crystalline Solid	[4][10]
Melting Point	128-134°C	144-145°C (from isopropanol)	[7][11]
Water Solubility	0.00345 mg/mL (predicted)	~10 mg/mL in PBS (pH 7.2)	[4][10]
Solubility in Organic Solvents	-	Soluble in DMSO (~10 mg/mL), DMF (~10 mg/mL), and ethanol (~30 mg/mL)	[10]
pKa (Strongest Basic)	8.87 (predicted)	-	[4]
LogP	4.16 (predicted)	-	[4]
UV/Vis. λ_{max}	-	229 nm	[10]

Chemical Structure

Bromodiphenhydramine is a tertiary amino compound and an organobromine compound.[2] Its structure is characterized by a diphenylmethane core, where one of the phenyl rings is substituted with a bromine atom at the para position.[4] The key functional groups include:

- Diphenylmethane: Provides a bulky hydrophobic structure.
- Ether Linkage: Connects the diphenylmethyl group to the ethylamine side chain.
- Tertiary Amine (Dimethylamino group): Essential for its antihistaminic activity and allows for the formation of hydrochloride salts.
- Bromobenzene: The bromine substitution on one of the phenyl rings differentiates it from diphenhydramine.

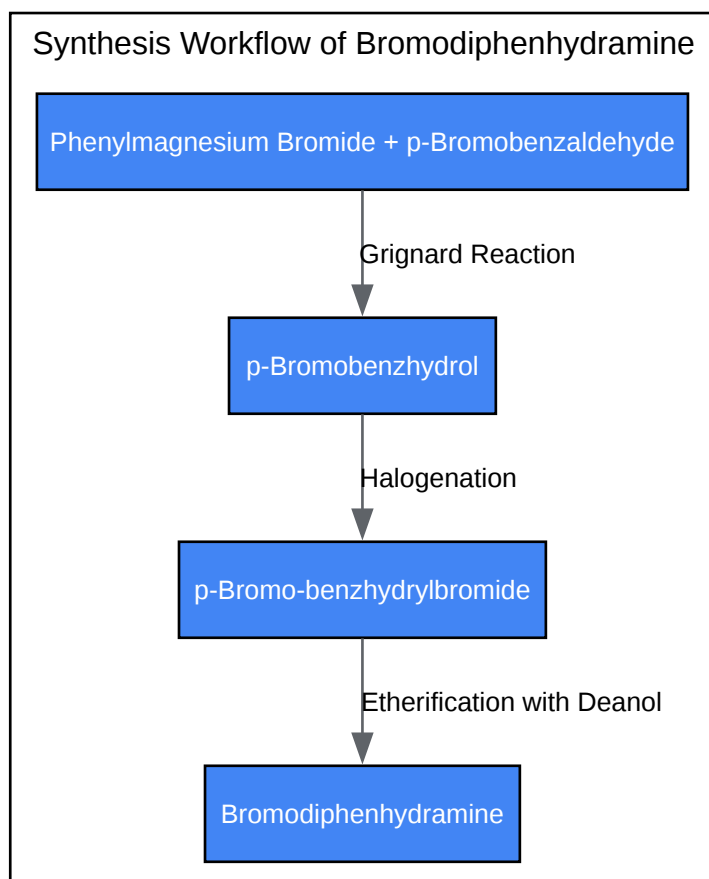
The chemical structure of **bromodiphenhydramine** is depicted below:

Experimental Protocols

Synthesis of Bromodiphenhydramine

A common synthetic route for **bromodiphenhydramine** involves a multi-step process:[12]

- Grignard Reaction: The synthesis begins with the Grignard reaction between phenylmagnesium bromide and p-bromobenzaldehyde. This step forms p-bromobenzhydrol. [12]
- Halogenation: The resulting p-bromobenzhydrol is then halogenated, for instance, using acetyl bromide in a benzene solvent, to yield p-bromo-benzhydrylbromide.[12]
- Etherification: The final step is the etherification of p-bromo-benzhydrylbromide with 2-(dimethylamino)ethanol (deanol) to produce **bromodiphenhydramine**. [12]



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Caption: Synthesis workflow for **bromodiphenhydramine**.

Analytical Characterization

The characterization of **bromodiphenhydramine** can be achieved using standard analytical techniques:

- Nuclear Magnetic Resonance (NMR) Spectroscopy: ^1H and ^{13}C NMR would be used to confirm the chemical structure by identifying the different proton and carbon environments within the molecule.
- Infrared (IR) Spectroscopy: IR spectroscopy can be used to identify the characteristic functional groups, such as the C-O-C stretch of the ether and the C-N stretch of the amine.

- Mass Spectrometry (MS): MS would be employed to determine the molecular weight and fragmentation pattern of the molecule, further confirming its identity.
- High-Performance Liquid Chromatography (HPLC): HPLC is a suitable method for assessing the purity of **bromodiphenhydramine** and for quantitative analysis in pharmaceutical formulations.
- Ultraviolet-Visible (UV-Vis) Spectroscopy: The hydrochloride salt of **bromodiphenhydramine** exhibits a maximum absorbance at 229 nm.[\[10\]](#)

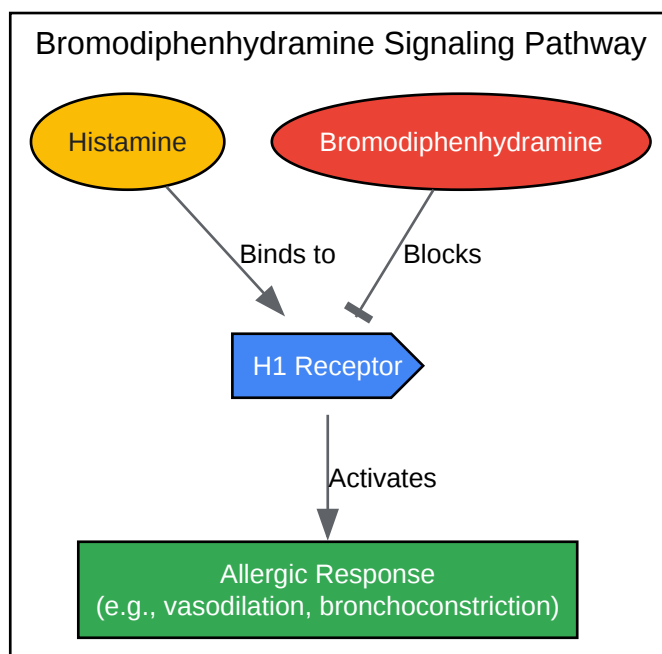
Certified reference standards for **bromodiphenhydramine** hydrochloride are available from organizations such as the United States Pharmacopeia (USP) for analytical testing and quality control purposes.

Mechanism of Action and Signaling Pathways

Bromodiphenhydramine primarily functions as a histamine H1 receptor antagonist.[\[2\]](#) It competes with free histamine for binding to H1 receptors on effector cells in the gastrointestinal tract, uterus, large blood vessels, and bronchial muscles.[\[2\]](#)[\[4\]](#) This competitive antagonism blocks the effects of histamine, thereby reducing the symptoms associated with allergic reactions.[\[2\]](#)

As a first-generation antihistamine, **bromodiphenhydramine** can cross the blood-brain barrier, which leads to its sedative effects.[\[1\]](#)

In addition to its antihistaminic activity, **bromodiphenhydramine** also possesses significant anticholinergic (antimuscarinic) properties.[\[4\]](#) It acts as an antagonist at muscarinic acetylcholine receptors, which contributes to its antiemetic effects and can lead to side effects such as dry mouth and blurred vision.[\[2\]](#)[\[13\]](#) The central antimuscarinic effect is also thought to be responsible for its antidyskinetic action.[\[4\]](#)



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Caption: H1 receptor antagonist mechanism of **bromodiphenhydramine**.

Conclusion

Bromodiphenhydramine is a well-characterized first-generation antihistamine with a defined chemical structure and a clear mechanism of action. Its synthesis is achievable through established organic chemistry reactions, and its properties are well-documented. This technical guide provides foundational information that is essential for professionals involved in drug discovery, development, and research, enabling a deeper understanding of this important therapeutic agent.

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